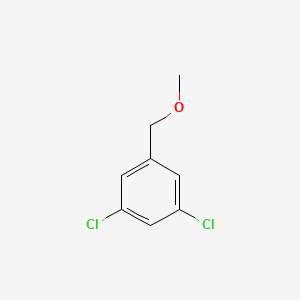
5-(4-Ethylphenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylphenyl)oxazole is a chemical compound with the CAS Number: 1642782-80-6 . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of oxazoles, including this compound, often involves the reaction of β-hydroxy amides with Deoxo-Fluor® . The reaction proceeds at room temperature and results in the formation of oxazolines, which can then be oxidized to form oxazoles .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring containing one oxygen atom and one nitrogen atom . The ring is doubly unsaturated, and the compound has a molecular weight of 173.21 .Chemical Reactions Analysis
Oxazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can be arylated at both the C-5 and C-2 positions, with the regioselectivity of the reaction depending on the solvent used .Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.21 . Further details about its physical and chemical properties were not found in the search results.Safety and Hazards
Orientations Futures
While specific future directions for 5-(4-Ethylphenyl)oxazole were not found in the search results, oxazoles in general are of significant interest in the field of medicinal chemistry due to their wide spectrum of biological activities . Therefore, it can be anticipated that future research will continue to explore the synthesis, reactions, and potential applications of oxazoles, including this compound.
Mécanisme D'action
Target of Action
Oxazole derivatives have been found to interact with various biological targets such as enzymes and receptors
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . The specific interactions between 5-(4-Ethylphenyl)oxazole and its targets, as well as the resulting changes, remain to be elucidated.
Biochemical Pathways
Oxazole derivatives have been reported to influence various biological pathways, contributing to their broad spectrum of activities
Result of Action
Oxazole derivatives are known to exhibit a variety of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Propriétés
IUPAC Name |
5-(4-ethylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-9-3-5-10(6-4-9)11-7-12-8-13-11/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGPLLFPMVWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)


![[4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-phenyl]-methanol, 95%](/img/structure/B6322493.png)






